Cas no 119347-05-6 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI))
![2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI) structure](https://de.kuujia.com/scimg/cas/119347-05-6x500.png)
119347-05-6 structure
Produktname:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI)
CAS-Nr.:119347-05-6
MF:C30H34O6
MW:490.587369441986
CID:227446
2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI)
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(S)-
- Amoridin
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-, (8S)- (9CI)
-
- Inchi: 1S/C30H34O6/c1-16(2)7-9-18-13-19(14-23(32)26(18)33)24-15-22(31)25-27(34)20-11-12-30(5,6)36-28(20)21(29(25)35-24)10-8-17(3)4/h7-8,11-14,24,32-34H,9-10,15H2,1-6H3/t24-/m0/s1
- InChI-Schlüssel: VOGGTXAKIFCKMJ-DEOSSOPVSA-N
- Lächelt: C12=C(C/C=C(/C)\C)C3O[C@H](C4=CC(C/C=C(/C)\C)=C(O)C(O)=C4)CC(=O)C=3C(O)=C1C=CC(C)(C)O2
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 36
- XLogP3: 5.281
Experimentelle Eigenschaften
- Dichte: 1.213±0.06 g/cm3(Predicted)
- Siedepunkt: 707.3±60.0 °C(Predicted)
- PSA: 52.54
- pka: 7.44±0.60(Predicted)
2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI) Verwandte Literatur
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
119347-05-6 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,8-[3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(8S)- (9CI)) Verwandte Produkte
- 821791-58-6(Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate)
- 162698-43-3(2-(1-Benzhydrylazetidin-3-yl)ethanamine)
- 1805330-98-6(2-(Difluoromethyl)-4,5-diiodo-3-methoxypyridine)
- 446019-94-9(N,N-Diisopropyl-4-methoxypicolinamide)
- 1247532-68-8(3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine)
- 1804548-41-1(2-Bromo-5-(difluoromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 1805395-10-1(3-(Difluoromethyl)-2-hydroxy-6-methylpyridine-5-sulfonyl chloride)
- 1332529-60-8(1-(2-Furyl)cyclopropylamine Hydrochloride)
- 1221498-35-6(4-(2-nitrophenyl)butanal)
- 1052526-48-3(4-2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl-1,3-thiazol-2-amine Hydrochloride)
Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
